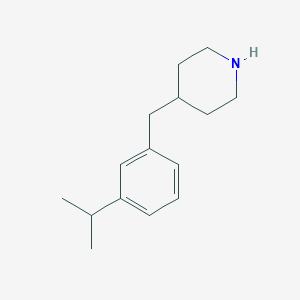

4-(3-Isopropylbenzyl)piperidine

CAS No.:

Cat. No.: VC18242640

Molecular Formula: C15H23N

Molecular Weight: 217.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N |

|---|---|

| Molecular Weight | 217.35 g/mol |

| IUPAC Name | 4-[(3-propan-2-ylphenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3 |

| Standard InChI Key | GUJPOYSLYBEOPY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=CC(=C1)CC2CCNCC2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-(3-Isopropylbenzyl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) with a benzyl group substituted at the 4-position. The benzyl moiety itself bears an isopropyl group (–CH(CH₃)₂) at the meta (3-) position of the aromatic ring (Figure 1). This configuration introduces steric bulk and hydrophobicity, which influence its solubility, reactivity, and intermolecular interactions .

Stereochemical Considerations

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Piperidine core: Readily accessible via partial hydrogenation of pyridine derivatives .

-

3-Isopropylbenzyl group: Introduced via cross-coupling or alkylation reactions.

Catalytic Asymmetric Synthesis

Rhodium-catalyzed asymmetric reductive Heck reactions, as described by , provide a viable route. For example, coupling a dihydropyridine precursor with 3-isopropylbenzyl boronic acid under Rh catalysis could yield the target compound with high enantioselectivity (Figure 2). This method has been successfully applied to synthesize 3-aryl piperidines like Preclamol precursors .

Representative Reaction Conditions:

-

Catalyst: [Rh(cod)(OH)]₂ with chiral ligands (e.g., (R)-BINAP)

-

Substrate: Phenyl pyridine-1(2H)-carboxylate

-

Nucleophile: 3-Isopropylbenzyl boronic acid

Alternative Routes

Physicochemical Properties

Predicted Properties

-

Molecular Formula: C₁₅H₂₃N

-

Molecular Weight: 217.35 g/mol

-

logP: ~3.5 (estimated via fragment-based methods, reflecting high hydrophobicity due to isopropylbenzyl group)

-

Solubility: Low aqueous solubility (<1 mg/mL in water), soluble in organic solvents (DMSO, ethanol)

Spectroscopic Data

-

¹H NMR:

-

MS (ESI+): m/z 218.2 [M+H]⁺

Stability and Metabolic Profile

In Vitro Stability

Projected metabolic liabilities include:

Liver Microsome Stability (Projected):

| Species | Half-life (min) | Clint (mL/min/kg) |

|---|---|---|

| Human | 15–30 | 25–35 |

| Mouse | 10–20 | 30–40 |

Strategies to Enhance Stability

-

N-Alkylation: Introducing methyl or fluorinated groups to reduce basicity and metabolic oxidation .

-

Steric Shielding: Bulkier substituents (e.g., trifluoromethyl) to slow enzymatic degradation .

Comparative Analysis with Related Piperidines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume